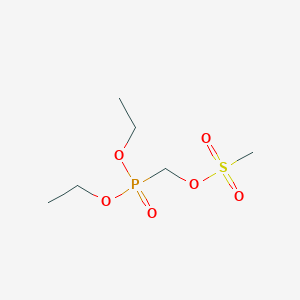

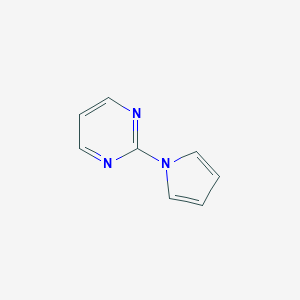

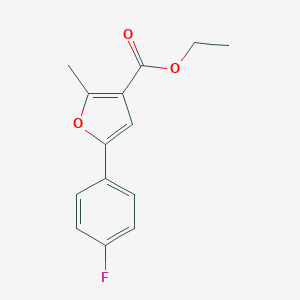

![molecular formula C16H13BrF2N2O3S B047936 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide CAS No. 5747-46-6](/img/structure/B47936.png)

5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves Schiff base formation, as demonstrated by the preparation of Schiff bases through the reaction of 5-bromo-3-methoxysalicylaldehyde with other reagents. These processes are characterized by their efficiency and specificity, suggesting that similar methods could be applicable for the synthesis of the target compound (Zhu & Qiu, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing complex configurations and intermolecular interactions. For example, Schiff bases display E configurations with respect to the C=N double bonds, and their crystal structures feature specific hydrogen bonds and interactions (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include halogenation and annulation processes. These reactions can lead to the formation of diverse structural motifs with varying chemical properties, highlighting the versatility and reactivity of these chemical frameworks (Martins, 2002).

Physical Properties Analysis

While specific data on the physical properties of 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide is not readily available, related research on Schiff bases and their derivatives can provide insights into solubility, melting points, and crystalline structure, which are crucial for understanding substance behavior under various conditions.

Chemical Properties Analysis

The chemical properties of compounds in this class, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar substances. For instance, the interaction of Schiff bases with metals and their potential catalytic activities suggest areas of application in catalysis and material science (Zhu & Qiu, 2011).

科学的研究の応用

Antidiabetic and Antimetabolic Syndrome Potential

Antidiabetic Effect through PPARα/γ Dual Activation : A compound, SN158, structurally related to the query molecule, has been demonstrated to have antidiabetic potential through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. It interacts with both PPARα and PPARγ, increasing their transcriptional activities and leading to enhanced adipogenic differentiation, fatty acid oxidation, and glucose uptake. It significantly lowered plasma levels of glucose, triglycerides, and free fatty acids in animal models, suggesting potential therapeutic use against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

G Protein-Coupled Receptor (GPR35) Agonists for Pain and Metabolic Diseases

Potent GPR35 Agonists Based on a Coumarin Scaffold : Studies on N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, with structural similarities to the query compound, have identified potent GPR35 agonists. These agonists are considered potential candidates for treating pain, inflammatory, and metabolic diseases. The study found specific derivatives with high agonistic potency against GPR35, suggesting their good drug-like properties and potential for further development (Wei et al., 2018).

Antipsychotic Agents

Antidopaminergic Properties for Psychiatric Disorders : Research on 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides has explored their potent inhibitory effects on dopaminergic receptors, suggesting applications as antipsychotic agents. These compounds have shown high potency in binding assays and in vivo models, indicating their suitability for investigating dopamine D-2 receptors in psychiatric disorders (Högberg et al., 1990).

Antioxidant Properties

Nitrogen-Containing Bromophenols from Marine Algae : The study of nitrogen-containing bromophenols from marine sources, which share some structural features with the query compound, has shown potent scavenging activity against radicals. These compounds display moderate activity against ABTS radicals and suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

特性

CAS番号 |

5747-46-6 |

|---|---|

製品名 |

5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide |

分子式 |

C16H13BrF2N2O3S |

分子量 |

431.3 g/mol |

IUPAC名 |

5-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-methoxybenzamide |

InChI |

InChI=1S/C16H13BrF2N2O3S/c1-23-12-7-6-9(17)8-10(12)14(22)21-16(25)20-11-4-2-3-5-13(11)24-15(18)19/h2-8,15H,1H3,(H2,20,21,22,25) |

InChIキー |

XYAVSFJGFIUADD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |

正規SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |

同義語 |

11-(4-Morpholinyl)-dibenzo[b,f][1,4]thiazepine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

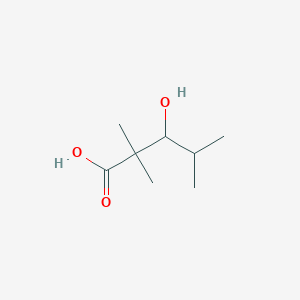

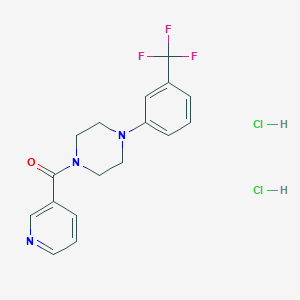

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)